The synthesis of Buclizine involves several steps:
In a more advanced approach, continuous-flow multistep synthesis has been employed, achieving high yields (87%) in a streamlined process that integrates multiple reaction steps .
The molecular structure of Buclizine can be described as follows:
| Property | Value |
|---|---|
| Molecular Weight | 433 g/mol |
| Melting Point | 218 °C |
| Solubility | 2.46 × 10^{-4} g/L |
| Octanol/Water Partition Coefficient | 7.1 |
| Chiral Centers | 1 |
Buclizine participates in various chemical reactions typical of piperazine derivatives, including:
These reactions are crucial for the formation of Buclizine's complex structure, allowing for modifications that can enhance its pharmacological properties .
Buclizine exerts its effects primarily through:
Buclizine exhibits several notable physical and chemical properties:
These properties are pivotal in determining the drug's pharmacokinetics and therapeutic efficacy.
Buclizine is primarily used in clinical settings for:
Additionally, due to its pharmacological profile, Buclizine has potential applications in treating other conditions related to vestibular disturbances .
The piperazine nucleus—a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4—emerged as a privileged scaffold in early 20th-century drug discovery due to its synthetic versatility and balanced physicochemical properties. Piperazine derivatives demonstrated enhanced water solubility and bioavailability owing to the basic amine characteristics (pKa ~9.8) of their nitrogen atoms, facilitating blood-brain barrier penetration [1] [8]. Initially developed as anthelmintics (e.g., piperazine citrate for ascariasis), the core structure was later modified to create neuroactive agents [1] [10].
The diphenylmethylpiperazine subclass arose from strategic molecular hybridization in the 1940s–1950s. By tethering two aromatic rings to the piperazine core via a methylene bridge, researchers amplified histamine H1 receptor antagonism while reducing sedative effects. Cyclizine (marketed in 1949) pioneered this class, demonstrating potent antiemetic properties [4]. Buclizine and meclizine followed as structural analogs optimized for prolonged duration of action. Their mechanism involved competitive inhibition of histamine binding at H1 receptors, suppressing allergic responses and vestibular pathway hyperactivity [4] [5]. This innovation positioned piperazines as successors to first-generation ethanolamine antihistamines (e.g., diphenhydramine), offering improved receptor selectivity and reduced adverse central nervous system effects [5].
Table: Key Diphenylmethylpiperazine Antihistamines and Initial Approvals
| Compound | Year Introduced | Primary Initial Indication | Structural Distinction from Buclizine |
|---|---|---|---|
| Cyclizine | 1949 | Motion sickness | Single methyl group on piperazine ring |
| Meclizine | 1953 | Motion sickness | 4-Chloro substitution on one phenyl ring |
| Buclizine | 1957 | Allergic conditions | tert-Butyl group on one phenyl ring |
| Hydroxyzine | 1956 | Anxiety/allergies | Hydroxyethyl side chain on piperazine |
Buclizine hydrochloride (chemical name: 1-[(4-tert-butylphenyl)phenylmethyl]piperazine) received initial approval in 1957 across European markets (e.g., UK, France) for symptomatic management of urticaria, allergic dermatitis, and rhinoconjunctivitis [1] [8]. Its extended plasma half-life (~20 hours) allowed once-daily dosing, distinguishing it from shorter-acting predecessors like chlorpheniramine [8].
Regulatory endorsements expanded significantly in the 1960s based on clinical studies demonstrating efficacy in motion sickness and vertigo. The European Medicines Agency authorized Buclizine for vestibular disorders in 1962, citing its ability to suppress labyrinthine excitability without impairing psychomotor function at therapeutic doses [8]. Japan’s regulatory body followed in 1965, approving it for Menière’s disease-associated nausea [10]. Notably, the US Food and Drug Administration (FDA) never granted Buclizine new drug approval, restricting its US availability to veterinary formulations [10].
Table: Chronology of Buclizine’s Major Regulatory Approvals
| Year | Region/Country | Approved Indication(s) | Regulatory Basis |
|---|---|---|---|
| 1957 | European Union | Allergic urticaria, dermatitis, allergic rhinitis | Phase III trials showing histamine blockade efficacy |
| 1962 | European Union | Motion sickness, vestibular vertigo | Clinical studies in naval personnel and vertigo patients |
| 1965 | Japan | Menière’s disease, radiation-induced nausea | Open-label efficacy trials |
| 1971 | India | Antiemetic for chemotherapy support | Post-marketing surveillance data |
| Not approved | United States | Human use prohibited; veterinary antiemetic only | Insufficient NDA submission |
Buclizine’s regulatory landscape reveals significant jurisdictional fragmentation. It remains prescription-eligible in the EU under centralized marketing authorization (EMA Product ID: EU/1/62/002), though its use has declined with newer antihistamines [1]. Japan’s Pharmaceuticals and Medical Devices Agency delisted Buclizine in 2005 due to market stagnation, though existing stocks remain dispensible [10]. Developing nations (e.g., India, Brazil) classify it as an over-the-counter antiemetic, reflecting divergent risk-benefit assessments [8].
Off-label applications—particularly for hyperemesis gravidarum (severe pregnancy nausea)—sparked regulatory controversies. Although clinical case reports suggested efficacy, manufacturers never pursued formal indication expansions due to teratogenicity concerns and limited patent life [1] [7]. EU regulators issued warnings in 2010 against this off-label use, citing insufficient teratology data and emphasizing that "approved labeling reflects comprehensive risk evaluation" [9]. This contrasts with the US, where the absence of human approval precluded domestic off-label prescription [9].
The drug’s ambiguous legal status intersects with broader debates on off-label promotion. US courts (Washington Legal Foundation v. Friedman) ruled that disseminating peer-reviewed literature on unapproved uses constitutes protected speech, whereas EU regulators require manufacturers to file supplemental applications for new indications [2] [9]. Consequently, Buclizine producers could legally publish studies on its vestibular applications without formal regulatory commitments—a practice criticized as circumventing evidence-generation requirements [7] [9].
Table: Contemporary Regulatory Status of Buclizine (as of 2025)
| Region | Marketing Status | Key Restrictions | Off-Label Use Policies |
|---|---|---|---|
| European Union | Prescription-only | Pregnancy contraindication; not recommended <6 years | Physician discretion permitted but industry promotion banned |
| Japan | Discontinued (2005) | Existing stocks dispensed; no new manufacturing | Not applicable |
| India | Over-the-counter | None beyond package warnings | Widely practiced without oversight |
| United States | Veterinary use only | Prohibited for human therapeutics | Illicit if prescribed for humans |
| Brazil | Pharmacy-sale (no Rx) | Maximum daily dose limits | Permitted with pharmacist consultation |
This fragmented landscape underscores how regulatory inertia, commercial viability, and territorial risk tolerance shape drug availability. Buclizine exemplifies a compound whose therapeutic niche persists despite discontinuous regulatory support, sustained by off-label utilization pathways and heterogeneous global oversight frameworks [1] [7] [9].
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9